molecular formula C10H12INO2 B555762 H-alpha-Me-D-Phe(3-I)-OH CAS No. 457652-83-4

H-alpha-Me-D-Phe(3-I)-OH

Cat. No. B555762
M. Wt: 305,11 g/mole
InChI Key: RCYLCZQGMUWCBV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-alpha-Me-D-Phe(3-I)-OH is an important organic compound used in many scientific research applications. It is an alpha-methylated derivative of D-phenylalanine, and is commonly abbreviated as H-alpha-MDP. The compound has been studied for its ability to interact with various receptors and enzymes, leading to a range of biochemical and physiological effects.

Scientific Research Applications

Hydrogen Bonding and Amino Acids

  • Hydrogen Bond Abilities of Aromatic Amino Acids :

    • A study by Scheiner, Kar, and Pattanayak (2002) explored the hydrogen bond abilities of aromatic groups in amino acids like Phe, Tyr, Trp, and His. They found that conventional H-bonds (e.g., OH..O and OH..N) are strongest, with His forming the strongest H-bond, followed by Tyr and Trp. This research suggests the importance of H-bonds in stabilizing protein structures, especially in the context of aromatic amino acids (Scheiner, Kar, & Pattanayak, 2002).
  • Hydrogen-bonding Effects on Phenoxyl Radicals :

    • Lucarini, Mugnaini, Pedulli, and Guerra (2003) investigated the effects of hydrogen bonding on the properties of phenoxyl radicals. Their research provides insights into the structural and reactivity changes in phenols and phenoxyl radicals under the influence of hydrogen bonding, which is relevant for understanding the behavior of phenolic amino acids like Tyrosine (Lucarini, Mugnaini, Pedulli, & Guerra, 2003).

Applications in Nanotechnology and Bioelectronics

  • Self-Assembled Phe-Phe Motif Induced Nanostructures :
    • Datta, Tiwari, and Ganesh (2018) explored the molecular self-assembly of the short peptide diphenylalanine (Phe-Phe) motif. This research highlights the potential applications of Phe-Phe motifs in biomaterial chemistry, sensors, and bioelectronics, showcasing how modifications in amino acid structures can lead to novel nano-architectures (Datta, Tiwari, & Ganesh, 2018).

Hydroxyl Radical Formation and Environmental Implications

  • Phenylalanine as a Hydroxyl Radical-Specific Probe in Pyrite Slurries :
    • Fisher, Schoonen, and Brownawell (2012) used phenylalanine (Phe) to monitor the kinetics of hydroxyl radical (.OH) formation in pyrite-induced reactions. This study is significant for understanding the environmental impact of pyrite on biological systems and has implications for remediation approaches in contaminated areas (Fisher, Schoonen, & Brownawell, 2012).

properties

IUPAC Name

(2R)-2-amino-3-(3-iodophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYLCZQGMUWCBV-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC(=CC=C1)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438693
Record name H-alpha-Me-D-Phe(3-I)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-alpha-Me-D-Phe(3-I)-OH

CAS RN

457652-83-4
Record name H-alpha-Me-D-Phe(3-I)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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